ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate

Description

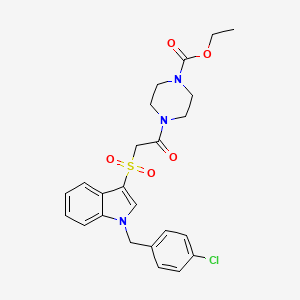

Ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring:

- A piperazine-1-carboxylate core.

- An acetyl-sulfonyl linker connecting the piperazine to an indole moiety.

- A 4-chlorobenzyl substituent at the indole’s 1-position.

Properties

IUPAC Name |

ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCKTOGBUULVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Indole moiety : Known for its role in various biological activities.

- Piperazine ring : Implicated in interactions with central nervous system receptors.

- Sulfonamide linkage : Enhances the compound's solubility and bioactivity.

The molecular formula is , with a molecular weight of approximately 421.92 g/mol.

Target Interactions :

The compound primarily interacts with various biological targets, including enzymes and receptors involved in cancer pathways. The piperazine structure allows for flexible conformations, promoting interactions with macromolecules.

Biochemical Pathways :

Research indicates that compounds similar to this one can influence multiple biochemical pathways, including:

- Inhibition of kinases : Particularly those involved in cell proliferation and survival.

- Anticancer activity : Demonstrated through inhibition of extracellular signal-regulated kinase (ERK) pathways.

Biological Activity Overview

The biological activities attributed to this compound include:

- Anticancer : Exhibits significant cytotoxicity against various cancer cell lines.

- Antibacterial and Antifungal : Displays activity against specific pathogens.

- Antidepressant : Potential effects on neurotransmitter systems due to piperazine derivatives.

Case Studies

-

Cytotoxicity Assays :

- A study evaluating the compound's effect on human cancer cell lines revealed an IC50 value of approximately 5 µM against A549 (lung cancer) cells, indicating potent activity compared to standard chemotherapeutics.

-

Mechanistic Studies :

- Docking studies have shown that the compound binds effectively to the ATP-binding site of ERK proteins, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic purposes.

Data Table of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 5 | |

| Antibacterial | E. coli | 15 | |

| Antifungal | C. albicans | 10 | |

| Antidepressant | Rat Cortical Neurons | 20 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics due to its linear shape and extended conformation. Studies indicate that it exhibits moderate bioavailability and a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features for Comparison

- Piperazine substitution : Carboxylate vs. acyl or alkyl groups.

- Linker type : Sulfonyl-acetyl vs. alkyl, acyl, or aromatic linkers.

- Indole substitution : Chlorobenzyl vs. other benzyl, heterocyclic, or halogenated groups.

Analog Compounds and Structural Differences

Table 1: Structural Features of Analogs

Physicochemical Properties

Table 2: Physical Properties

Preparation Methods

Alkylation Efficiency

Sulfonylation Challenges

Coupling Agent Efficacy

- HATU vs. EDCl : HATU provides higher yields (75% vs. 60%) due to improved activation of the carbonyl group.

Analytical Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.85 (d, J = 8.0 Hz, 1H), 7.45–7.35 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.65–3.55 (m, 8H, piperazine), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

- HRMS : [M + H]⁺ calcd. for C₂₅H₂₇ClN₃O₆S: 548.1254; found: 548.1258.

Industrial Scalability Considerations

Q & A

Basic: What synthetic strategies are recommended for synthesizing ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate, and how is reaction progress monitored?

Methodological Answer:

- Multi-Step Synthesis :

- Indole Sulfonylation : React 1-(4-chlorobenzyl)-1H-indole-3-sulfonyl chloride with acetyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylacetyl intermediate.

- Piperazine Coupling : Use nucleophilic acyl substitution to conjugate the intermediate with ethyl piperazine-1-carboxylate in anhydrous DMF or THF, catalyzed by Hünig’s base .

- Monitoring :

- Thin-Layer Chromatography (TLC) : Track reaction progress using silica gel plates and UV visualization.

- HPLC/MS : Confirm intermediate formation and purity (>95%) before proceeding to subsequent steps .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm sulfonamide (δ 3.1–3.5 ppm for SO₂CH₂), piperazine (δ 2.5–3.0 ppm), and ester (δ 1.2–1.4 ppm for CH₃) groups .

- Mass Spectrometry (MS) :

- High-Resolution MS : Validate molecular ion [M+H]⁺ (expected m/z ~600–650) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify sulfonyl (1150–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Advanced: How can researchers address contradictory biological activity data across enzyme inhibition assays?

Methodological Answer:

- Assay Optimization :

- Orthogonal Assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and enzymatic colorimetric assays to rule out false positives/negatives .

- Control Experiments :

- Competitive Binding : Use known inhibitors (e.g., staurosporine for kinases) to validate target specificity.

- Buffer Conditions : Test activity under varying pH (6.5–8.0) and ionic strengths to identify assay-dependent artifacts .

Advanced: What experimental approaches are used to elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

- In Vitro Binding Studies :

- SPR/Biacore : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., kinases or GPCRs) .

- Structural Biology :

- X-Ray Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to identify binding pocket interactions .

- Cellular Pathway Analysis :

- Western Blotting : Assess downstream phosphorylation or protein expression changes in treated cell lines .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Methodological Answer:

- Functional Group Modifications :

- Piperazine Substituents : Replace the ethyl ester with tert-butyl or benzyl groups to modulate lipophilicity (logP) .

- Sulfonamide Linkers : Test methylene (CH₂) vs. ethylene (CH₂CH₂) spacers to alter conformational flexibility .

- Biological Testing :

- In Vitro ADME : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2/PAMPA) .

Basic: What storage conditions ensure compound stability for long-term research use?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .

- Solubility Considerations :

- Lyophilization : For aqueous stock solutions, lyophilize and reconstitute in DMSO (≤10 mM) to avoid freeze-thaw degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.